Borinic acid, ethenyl(3-fluorophenyl)-
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Overview
Description
Borinic acid, ethenyl(3-fluorophenyl)-: is an organoboron compound with the molecular formula C8H8BFO . This compound is part of the borinic acid family, which is characterized by the presence of a boron atom bonded to two organic groups and one hydroxyl group. The ethenyl(3-fluorophenyl) group in this compound introduces unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, ethenyl(3-fluorophenyl)- typically involves the reaction of 3-fluorophenylboronic acid with vinyl magnesium bromide under controlled conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired borinic acid .
Industrial Production Methods: Industrial production of borinic acid, ethenyl(3-fluorophenyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions: Borinic acid, ethenyl(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Boronic acids and borates.
Reduction: Boranes.
Substitution: Various substituted ethenyl derivatives.
Scientific Research Applications
Chemistry: Borinic acid, ethenyl(3-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .
Biology: In biological research, borinic acid derivatives are explored for their potential as enzyme inhibitors and molecular probes. The ethenyl(3-fluorophenyl) group enhances the compound’s binding affinity to specific biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry: In the industrial sector, borinic acid, ethenyl(3-fluorophenyl)- is used in the production of advanced materials, such as polymers and optoelectronic devices. Its unique chemical properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of borinic acid, ethenyl(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s boron atom forms reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts key biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Borinic acid, phenyl-: Similar structure but lacks the ethenyl and fluorine substituents.
Borinic acid, methyl-: Contains a methyl group instead of the ethenyl(3-fluorophenyl) group.
Boronic acid, phenyl-: Contains a boronic acid group instead of borinic acid.
Uniqueness: Borinic acid, ethenyl(3-fluorophenyl)- is unique due to the presence of the ethenyl(3-fluorophenyl) group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .
Properties
CAS No. |
871817-29-7 |
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Molecular Formula |
C8H8BFO |
Molecular Weight |
149.96 g/mol |
IUPAC Name |
ethenyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C8H8BFO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,11H,1H2 |
InChI Key |
BNVVMTWQTHBCCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C1=CC(=CC=C1)F)O |
Origin of Product |
United States |
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